(E)-N-([2,3'-bifuran]-5-ylmethyl)-2-phenylethenesulfonamide
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Overview
Description
(E)-N-([2,3’-bifuran]-5-ylmethyl)-2-phenylethenesulfonamide is an organic compound characterized by its unique structure, which includes a bifuran moiety and a phenylethenesulfonamide group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (E)-N-([2,3’-bifuran]-5-ylmethyl)-2-phenylethenesulfonamide typically involves the following steps:
Formation of the Bifuran Moiety: The bifuran structure can be synthesized through various methods, including the Paal-Knorr synthesis, which involves the cyclization of 1,4-diketones in the presence of acid catalysts.
Attachment of the Phenylethenesulfonamide Group: This step involves the reaction of the bifuran derivative with a sulfonamide precursor under basic conditions to form the final product.
Industrial Production Methods
Industrial production of this compound would likely involve optimizing the reaction conditions to maximize yield and purity. This could include the use of continuous flow reactors and advanced purification techniques such as chromatography.
Chemical Reactions Analysis
Types of Reactions
(E)-N-([2,3’-bifuran]-5-ylmethyl)-2-phenylethenesulfonamide can undergo various chemical reactions, including:
Oxidation: The bifuran moiety can be oxidized to form furan derivatives.
Reduction: The phenylethenesulfonamide group can be reduced under hydrogenation conditions.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the sulfonamide group.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Hydrogen gas in the presence of a palladium catalyst is commonly used.
Substitution: Nucleophiles such as amines or thiols can be used under basic conditions.
Major Products Formed
Oxidation: Furan derivatives.
Reduction: Reduced sulfonamide derivatives.
Substitution: Substituted sulfonamide products.
Scientific Research Applications
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Used in the development of advanced materials, such as polymers and coatings
Mechanism of Action
The mechanism of action of (E)-N-([2,3’-bifuran]-5-ylmethyl)-2-phenylethenesulfonamide involves its interaction with specific molecular targets. For instance, it may inhibit certain enzymes by binding to their active sites, thereby blocking their activity. The bifuran moiety can interact with aromatic residues in proteins, while the sulfonamide group can form hydrogen bonds with amino acid side chains .
Comparison with Similar Compounds
Similar Compounds
2,2’-Bipyridine: A bidentate ligand used in coordination chemistry.
Benzofuran: Known for its antimicrobial properties.
Thiophene Derivatives: Used in organic electronics and materials science.
Uniqueness
(E)-N-([2,3’-bifuran]-5-ylmethyl)-2-phenylethenesulfonamide is unique due to its combination of a bifuran moiety and a phenylethenesulfonamide group, which imparts distinct chemical and biological properties. This combination is not commonly found in other compounds, making it a valuable molecule for research and development.
Properties
IUPAC Name |
(E)-N-[[5-(furan-3-yl)furan-2-yl]methyl]-2-phenylethenesulfonamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H15NO4S/c19-23(20,11-9-14-4-2-1-3-5-14)18-12-16-6-7-17(22-16)15-8-10-21-13-15/h1-11,13,18H,12H2/b11-9+ |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VWBRMMXAAQYIOV-PKNBQFBNSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C=CS(=O)(=O)NCC2=CC=C(O2)C3=COC=C3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC=C(C=C1)/C=C/S(=O)(=O)NCC2=CC=C(O2)C3=COC=C3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H15NO4S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
329.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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